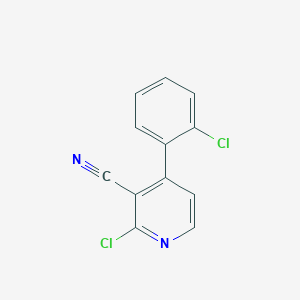

2-Chloro-4-(2-chlorophenyl)nicotinonitrile

Description

Contextual Significance of Nicotinonitrile Scaffolds in Medicinal Chemistry and Organic Synthesis

Nicotinonitriles, also known as 3-cyanopyridines, are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention from researchers. ekb.egresearchgate.netekb.eg Their structural framework serves as a versatile building block in the synthesis of more complex molecules and is a key pharmacophore in numerous therapeutic agents. ekb.egaun.edu.eg

The significance of the nicotinonitrile scaffold is underscored by its presence in several marketed drugs, including the anticancer agents bosutinib (B1684425) and neratinib, as well as the cardiotonic agents milrinone (B1677136) and olprinone. researchgate.netekb.eg The diverse biological activities associated with nicotinonitrile derivatives are extensive, encompassing anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. ekb.egnih.gov This wide range of activities has fueled extensive research into the synthesis of novel nicotinonitrile-based hybrids to explore and enhance their therapeutic potential. researchgate.netekb.eg

In organic synthesis, the cyano group and the pyridine (B92270) ring of the nicotinonitrile scaffold offer multiple reaction sites for functionalization, allowing for the construction of diverse molecular architectures. ekb.eg The reactivity of the chloro-substituted nicotinonitriles, in particular, makes them valuable intermediates for introducing various nucleophiles into the pyridine ring. chem-soc.siresearchgate.net

Overview of the Chemical Compound 2-Chloro-4-(2-chlorophenyl)nicotinonitrile within Nicotinonitrile Research

This compound represents a specific molecule within the vast family of nicotinonitrile derivatives. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a cyano group at the 3-position, and a 2-chlorophenyl group at the 4-position.

While specific research exclusively dedicated to this compound is not extensively documented in publicly available literature, its synthesis and potential reactivity can be inferred from established methodologies for related compounds. The synthesis of 2-chloronicotinonitrile derivatives typically involves the chlorination of the corresponding 2-hydroxynicotinonitrile (B16790) (2-pyridone) precursors using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). ekb.egnih.govgoogle.com

The general synthetic approach to analogous 2-chloro-4-aryl-nicotinonitriles often starts with a multi-component reaction to form a substituted 2-amino or 2-hydroxynicotinonitrile, followed by diazotization and chlorination or direct chlorination of the pyridone tautomer. For instance, the synthesis of 2-chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile has been reported, providing a template for the potential synthesis of the title compound. nih.gov

The reactivity of the 2-chloro substituent in nicotinonitriles is well-established, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, further diversifying the chemical space of nicotinonitrile derivatives for biological screening. chem-soc.si

Scope and Academic Relevance of the Research Outline

The academic relevance of studying compounds like this compound lies in the systematic exploration of structure-activity relationships (SAR) within the nicotinonitrile class. By synthesizing and evaluating a library of derivatives with varied substitution patterns, researchers can identify key structural features responsible for specific biological activities.

This focused examination, therefore, serves to highlight the importance of this specific compound as a potential building block and a subject for further investigation in the quest for novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H6Cl2N2 |

|---|---|

Molecular Weight |

249.09 g/mol |

IUPAC Name |

2-chloro-4-(2-chlorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6Cl2N2/c13-11-4-2-1-3-9(11)8-5-6-16-12(14)10(8)7-15/h1-6H |

InChI Key |

YVQQJHOZHLTEHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=NC=C2)Cl)C#N)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Elucidations of 2 Chloro 4 2 Chlorophenyl Nicotinonitrile

Nucleophilic Substitution Reactions

The presence of a nitrogen atom in the pyridine (B92270) ring of 2-Chloro-4-(2-chlorophenyl)nicotinonitrile significantly influences its reactivity towards nucleophiles. This heteroatom acts as an electron sink, withdrawing electron density from the aromatic system and thereby activating it for nucleophilic attack.

Reactivity of the C2-Chlorine Atom towards Nucleophiles

The chlorine atom at the C2 position of the pyridine ring is particularly susceptible to nucleophilic substitution. Its proximity to the ring nitrogen makes the C2 carbon atom highly electron-deficient and thus a prime target for nucleophiles. This enhanced reactivity is a characteristic feature of halogens at the α- and γ-positions of pyridine rings. The electron-withdrawing nature of the nitrile group at C3 and the 2-chlorophenyl group at C4 further contributes to the electrophilicity of the ring, though the effect is most pronounced at the C2 and C6 positions.

In similar 2-chloropyridine (B119429) systems, the reactivity towards nucleophilic substitution is significantly higher than that of their chlorobenzene (B131634) counterparts. masterorganicchemistry.com For instance, 2-chloropyrimidine (B141910) is reported to be 10¹⁴ to 10¹⁶ times more reactive than chlorobenzene in SNAr reactions. masterorganicchemistry.com While 2-chloropyridine itself is about 10⁸ times less reactive than 2-chloropyrimidine, it is still considerably activated towards nucleophilic displacement. masterorganicchemistry.com

SNAr Pathways Facilitated by Pyridine Ring Electron Deficiency

Nucleophilic substitution on the this compound ring proceeds predominantly through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is favored due to the electron-deficient nature of the pyridine ring. The reaction is typically a two-step process involving the formation of a stabilized intermediate.

The generally accepted mechanism for an SNAr reaction is as follows:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the C2-chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitrogen atom.

Leaving Group Departure: The intermediate collapses with the expulsion of the chloride ion, restoring the aromaticity of the ring and yielding the substituted product.

The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the specific electronic and steric environment of the substrate. The presence of additional electron-withdrawing groups, such as the nitrile group in the target molecule, generally accelerates the reaction. masterorganicchemistry.com

Amine, Methoxide (B1231860), and Azide (B81097) Nucleophilic Attack

The activated C2-position of this compound allows for reactions with a variety of nucleophiles, including amines, methoxide ions, and azide ions.

Amine Nucleophiles: Reactions with amines are common for 2-chloropyridine derivatives. For example, related 2-chloronicotinonitrile compounds react with various amines to yield the corresponding 2-amino derivatives. nih.gov Primary amines can react to form secondary amines, and these reactions can sometimes proceed further to form tertiary amines if unreacted haloalkane is present. chemistrystudent.com Studies on similar 2-chloropyridine structures have shown successful substitution with nucleophiles like hydrazine (B178648) hydrate (B1144303) and ethylene (B1197577) diamine. nih.gov The reaction with hydrazine, for instance, yields the corresponding 2-hydrazinyl nicotinonitrile. nih.gov

Methoxide Nucleophiles: Sodium methoxide is a strong nucleophile that readily displaces the C2-chloro group in activated systems. In aprotic polar solvents, the methoxide ion (CH₃O⁻) attacks the electrophilic carbon, leading to the formation of a 2-methoxy derivative. This type of reaction is a standard method for introducing alkoxy groups onto electron-deficient heterocyclic rings. While direct data on the target molecule is limited, the reaction of p-nitrochlorobenzene with sodium methoxide is a classic example of nucleophilic aromatic substitution, yielding p-nitroanisole. doubtnut.com

Azide Nucleophiles: The azide ion (N₃⁻) is a potent nucleophile that can be used to introduce the azido (B1232118) functionality. The reaction of 2-chloropyridines with sodium azide typically proceeds smoothly in polar aprotic solvents like DMF to give 2-azidopyridine (B1249355) derivatives. These products are valuable intermediates, as the azido group can be subsequently converted into an amino group by reduction or used in cycloaddition reactions. masterorganicchemistry.comwikipedia.org

Table 1: Nucleophilic Substitution Reactions on a 2-Chloronicotinonitrile Scaffold Data based on reactions with analogous 2-chloropyridine derivatives.

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Hydrazine Hydrate | 2-Hydrazinylnicotinonitrile | nih.gov |

| Amine | Ethylene Diamine | 2-(Aminoethyl)aminonicotinonitrile | nih.gov |

| Alkoxide | Sodium Methoxide | 2-Methoxynicotinonitrile | doubtnut.com |

| Azide | Sodium Azide | 2-Azidonicotinonitrile | masterorganicchemistry.com |

Cross-Coupling Methodologies

The chloro-substituents on this compound serve as versatile handles for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Utility of Aryl Chloride Moiety in Biaryl System Formation

Aryl chlorides, while generally less reactive than the corresponding bromides and iodides, are attractive substrates for cross-coupling reactions due to their lower cost and wider availability. The synthesis of biaryl compounds—structural motifs prevalent in pharmaceuticals, natural products, and materials science—is a primary application of these reactions. researchgate.net Both the C2-chloro and the C2'-chloro on the phenyl ring of the title compound can potentially participate in cross-coupling reactions, allowing for the stepwise or selective construction of extended biaryl systems. The development of highly active catalyst systems has significantly broadened the scope of reactions involving aryl chlorides. nih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organoboron species (like an arylboronic acid) and an organic halide. This reaction is particularly effective for the arylation of heteroaryl chlorides.

For 2-chloropyridine substrates, including derivatives like this compound, specific palladium catalysts and ligands are often required to achieve high efficiency. The challenge with 2-chloropyridines lies in the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit the catalytic cycle. To overcome this, bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are frequently employed. researchgate.netacs.org These ligands promote the crucial oxidative addition step and prevent catalyst deactivation.

A typical Suzuki-Miyaura reaction involves:

A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

A suitable ligand (e.g., PPh₃, PCy₃, SPhos, or an NHC ligand like IPr)

A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

A solvent (e.g., toluene, dioxane, or aqueous mixtures)

By carefully selecting the catalyst system, it is possible to selectively couple at either the C2 position of the pyridine ring or the C2' position of the chlorophenyl ring, offering a pathway to complex, unsymmetrical biaryl products. For instance, studies on 2,4-dichloropyridines have demonstrated that ligand selection can control the regioselectivity of the coupling, allowing for preferential reaction at the C4 position. nih.gov This highlights the potential for controlled, site-selective functionalization of dihalo-substituted systems like the title compound.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

| Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Water | researchgate.net |

| Pd/C | PPh₃ | K₃PO₄ | Toluene/Water | acs.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsOH·H₂O | Dioxane | thieme-connect.com |

| Pd(PEPPSI)(IPr) | (IPr) | K₂CO₃ | Dioxane | nih.gov |

Intramolecular Cyclizations and Rearrangements

While specific studies on the intramolecular reactions of this compound are not extensively documented, the structural arrangement of its functional groups suggests the potential for several types of intramolecular transformations, particularly those leading to the formation of fused heterocyclic systems.

One plausible pathway is intramolecular C-H arylation , a powerful tool in organic synthesis for constructing polycyclic aromatic compounds. In the case of this compound, a palladium-catalyzed reaction could facilitate the cyclization between the pyridine ring and the ortho-position of the 2-chlorophenyl group. nih.govbeilstein-journals.org This type of reaction typically proceeds via oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by C-H activation and reductive elimination to form the new carbon-carbon bond. The presence of the nitrile group can influence the electronic properties of the pyridine ring, potentially affecting the regioselectivity and efficiency of the C-H activation step.

Table 1: Potential Intramolecular Cyclization of this compound

| Reaction Type | Proposed Reactant | Potential Product | Catalyst/Conditions |

| Intramolecular C-H Arylation | This compound | Fused phenanthridine (B189435) derivative | Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, base |

Furthermore, thermal rearrangements of related pyridine derivatives have been observed. For instance, the thermal rearrangement of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines leads to the formation of 5,6,7,8,9,10-hexahydrobenzo[b] nih.govmdpi.comnaphthyridines. mdpi.com While the subject molecule lacks the specific cyclohexyl moiety, this suggests that under thermal stress, rearrangements involving the substituent at the 4-position of the pyridine ring are feasible.

General Reaction Pathways for Nicotinonitrile Derivatives

The reactivity of this compound is also understood through the established reaction pathways of nicotinonitrile and 2-chloropyridine derivatives.

The 2-chloro substituent on the pyridine ring is a key reactive site for nucleophilic aromatic substitution (SNAr) . This position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen and the nitrile group. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion. qu.edu.qa For example, the reaction of 2-chloropyridine derivatives with hydrazine hydrate can yield the corresponding hydrazino derivatives. qu.edu.qa This reactivity allows for the introduction of a wide range of functional groups at the 2-position, serving as a versatile handle for further synthetic transformations.

The nitrile group (-C≡N) itself offers several avenues for chemical modification. It can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, would produce a primary amine. The nitrile group can also participate in cycloaddition reactions and can be a precursor for the formation of various heterocyclic rings.

Table 2: General Reactions of Nicotinonitrile Derivatives

| Reaction Type | Reagent/Conditions | Product Type |

| Nucleophilic Aromatic Substitution (at C2) | Hydrazine hydrate | 2-Hydrazinonicotinonitrile derivative |

| Nucleophilic Aromatic Substitution (at C2) | Sodium azide | Tetrazolopyridine derivative |

| Nucleophilic Aromatic Substitution (at C2) | Urea (B33335) | Ureido derivative |

| Hydrolysis of Nitrile | Acid or base | Carboxylic acid or amide |

| Reduction of Nitrile | LiAlH₄ | Primary amine |

Structural Diversification and Derivative Chemistry of 2 Chloro 4 2 Chlorophenyl Nicotinonitrile

Preparation of Functionalized Nicotinonitrile Derivatives

The chlorine atom at the C-2 position of the pyridine (B92270) ring in 2-chloro-4-(2-chlorophenyl)nicotinonitrile is susceptible to nucleophilic aromatic substitution, making it an excellent starting point for introducing various functional groups.

Synthesis of 2-Amino-Nicotinonitrile Analogs

The transformation of the 2-chloro group to an amino group is a fundamental strategy for diversifying the nicotinonitrile core. This conversion can be achieved through several synthetic routes.

One efficient method involves a two-step process under phase transfer catalysis conditions. arkat-usa.org Initially, the 2-chloro-4,6-diarylnicotinonitrile undergoes azidolysis upon reaction with sodium azide (B81097) to form a 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile intermediate. This is followed by a chemoselective reduction of the tetrazole ring using sodium borohydride, which yields the final 2-amino-4,6-diarylnicotinonitrile. arkat-usa.org A one-pot version of this procedure has also been developed, providing a more streamlined approach. arkat-usa.org

Alternatively, direct amination can be accomplished by reacting the 2-chloro precursor with various amines. For instance, reaction with ethylene (B1197577) diamine leads to the formation of 2-((2-aminoethyl)amino)nicotinonitrile derivatives. nih.gov The general synthesis of 2-aminonicotinonitrile intermediates is a crucial step for accessing more complex molecules, such as herbicidal pyrido[2,3-d]pyrimidin-4(3H)-ones. google.com The reaction often involves treating the chloro derivative with ammonia (B1221849), sometimes after activation with other reagents. google.com

The following table summarizes representative reactions for the synthesis of 2-amino-nicotinonitrile analogs.

Table 1: Synthesis of 2-Amino-Nicotinonitrile Analogs| Precursor | Reagents | Product | Yield (%) | Ref |

|---|---|---|---|---|

| 2-Chloro-4,6-diaryl-nicotinonitrile | 1. NaN₃, Aliquat 336® 2. NaBH₄ | 2-Amino-4,6-diaryl-nicotinonitrile | - | arkat-usa.org |

| 2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | Ethylene diamine | 2-((2-Aminoethyl)amino)-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | 63% | nih.gov |

| 2-Chloro-nicotinonitrile Derivative | Ammonia | 2-Amino-nicotinonitrile Derivative | - | google.com |

Hydrazinyl and Aminoalkyl Nicotinonitrile Derivatives

The introduction of hydrazinyl and aminoalkyl functionalities at the 2-position of the nicotinonitrile ring opens pathways to further derivatization, particularly for the synthesis of fused heterocyclic systems.

The chlorine atom in 2-chloronicotinonitrile derivatives is readily displaced by hydrazine (B178648). The reaction of 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile with hydrazine hydrate (B1144303) effectively produces the corresponding 2-hydrazino derivative. qu.edu.qaqu.edu.qa Similarly, studies on 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile demonstrate that treatment with hydrazine hydrate yields 4-(4-chlorophenyl)-2-hydrazinyl-6-(naphthalen-1-yl)nicotinonitrile. nih.gov These hydrazinyl intermediates are key precursors for constructing pyrazolopyridine and other fused ring systems. nih.govqu.edu.qa

Besides direct hydrazinolysis, aminoalkyl groups can be introduced. The reaction with ethylene diamine, for example, results in the formation of 2-((2-aminoethyl)amino)nicotinonitrile derivatives, incorporating an aminoalkyl chain at the 2-position. nih.gov

Table 2: Synthesis of Hydrazinyl and Aminoalkyl Nicotinonitrile Derivatives

| Precursor | Reagent | Product | Ref |

|---|---|---|---|

| 2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrile | Hydrazine hydrate | 2-Hydrazinyl-4-phenyl-6-p-tolyl-nicotinonitrile | qu.edu.qaqu.edu.qa |

| 2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | Hydrazine hydrate | 4-(4-Chlorophenyl)-2-hydrazinyl-6-(naphthalen-1-yl)nicotinonitrile | nih.gov |

| 2-Chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | Ethylene diamine | 2-((2-Aminoethyl)amino)-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | nih.gov |

Alkylation of Nicotinonitrile Cores

Alkylation reactions provide a means to introduce carbon-based substituents onto the nicotinonitrile framework, further expanding its structural diversity. The reactive chlorine atom at the C-2 position can be displaced by carbanions derived from active methylene (B1212753) compounds.

Research has shown that the chlorine atom in 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile can be replaced by refluxing with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in dimethylformamide with sodamide as a catalyst. qu.edu.qaqu.edu.qa This C-alkylation method directly attaches a new carbon-carbon bond to the pyridine ring.

N-alkylation is also a viable strategy. For example, the reaction of 2-chloropyridine (B119429) derivatives with a primary amine like n-octyl amine can lead to the substitution of the chlorine, but interestingly, can result in the formation of a tertiary amine where the nitrogen atom of the alkylamine is bonded to two nicotinonitrile units. nih.gov

Fused Heterocyclic Systems Derived from Nicotinonitriles

The functionalized nicotinonitrile derivatives serve as valuable intermediates for synthesizing more complex, fused heterocyclic systems. The cyano group, in conjunction with a substituent at the 2-position, facilitates cyclization reactions to form bicyclic and polycyclic structures.

Pyrano[2,3-b]pyridines and Dihydropyridines

The construction of a pyran ring fused to the pyridine core of nicotinonitrile leads to pyrano[2,3-b]pyridine systems. While direct synthesis from this compound is less commonly detailed, related syntheses illustrate the general principles. For instance, furo[2,3-b]pyridines can be synthesized from 2-(2-oxopropoxy)nicotinonitrile derivatives via an intramolecular Thorpe-Ziegler cyclization, a strategy that could be adapted for pyran ring formation. researchgate.neteurjchem.com Multicomponent reactions are also prominent in synthesizing related pyrano[2,3-c]pyrazoles, often involving an aldehyde, malononitrile, and a suitable pyrazolone, which highlights the utility of the nitrile group in ring-forming reactions. dundee.ac.uknih.gov

The 4-(2-chlorophenyl) moiety is a key structural feature in several important 1,4-dihydropyridine (B1200194) calcium channel blockers. The synthesis of these compounds, such as amlodipine, often utilizes the Hantzsch dihydropyridine (B1217469) synthesis. google.comorganic-chemistry.org In a modern variation, an acetal (B89532) intermediate, specifically 4-(2-chlorophenyl)-2-(2,2-diethoxy-ethoxymethyl)-6-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid ester, is formed via the Hantzsch condensation. This intermediate is then converted to the final amino-substituted dihydropyridine, avoiding the use of potentially explosive azide starting materials. google.com

Pyrazolopyridines and Thiazolidine (B150603) Derivatives

The synthesis of pyrazolopyridines from nicotinonitrile precursors is a well-established route. It has been reported that 2-chloro-3-cyano-pyridines react with hydrazine hydrate, often in a solvent like ethylene glycol, to yield the corresponding pyrazolo[3,4-b]pyridine derivative. qu.edu.qaqu.edu.qa The reaction proceeds through the initial formation of a 2-hydrazinyl intermediate, which then undergoes intramolecular cyclization via attack of the terminal hydrazine nitrogen onto the cyano group.

Thiazolidine derivatives, particularly thiazolidin-4-ones, represent another important class of fused heterocycles accessible from nicotinonitrile precursors. The general strategy involves converting the 2-chloro group into a hydrazinyl or amino functionality, as described in section 4.1.2. This derivative can then be condensed with an aldehyde or ketone to form a Schiff base (hydrazone or imine). Subsequent cyclocondensation of the Schiff base with a reagent like thioglycolic acid or its esters yields the thiazolidin-4-one ring. mdpi.comnih.gov This multi-step sequence effectively appends a thiazolidine ring to the original pyridine scaffold.

Table 3: Synthesis of Fused Heterocyclic Systems

| Precursor Type | Key Reagents | Fused System | Ref |

|---|---|---|---|

| 2-Chloro-3-cyano-pyridine | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine | qu.edu.qa |

| 4-(2-Chlorophenyl) benzaldehyde (B42025) derivative, β-ketoester, aminocrotonate | Hantzsch Reaction | 1,4-Dihydropyridine | google.com |

Pyrido[1,2-a]pyrimidine and Tetrazolo[1,5-a]pyridine (B153557) Scaffolds

The construction of fused heterocyclic systems from the this compound backbone represents a significant area of synthetic exploration. The inherent reactivity of the 2-chloro substituent and the cyano group enables cyclization reactions to form elaborate polycyclic structures such as pyrido[1,2-a]pyrimidines and tetrazolo[1,5-a]pyridines.

Pyrido[1,2-a]pyrimidines are typically synthesized through the reaction of a 2-aminopyridine (B139424) with a suitable partner that enables the formation of the second fused ring. In the context of the title compound, a plausible synthetic route involves the nucleophilic substitution of the 2-chloro group by a 2-aminopyridine derivative. The resulting N-(pyridin-2-yl)amino intermediate can then undergo intramolecular cyclization. The cyclization is often promoted by acid or thermal conditions, where the nitrile group participates in the formation of the pyrimidine (B1678525) ring, yielding a 4-amino-pyrido[1,2-a]pyrimidinium salt. The synthesis of related 4H-pyrido[1,2-a]pyrimidin-4-ones often involves the thermal cyclization of (2-pyridylamino)methylenemalonates. clockss.org This highlights a general strategy where the 2-position of a pyridine ring is linked to a three-carbon unit that subsequently cyclizes.

Tetrazolo[1,5-a]pyridine scaffolds are formed by the reaction of a pyridine derivative with an azide source. A general and effective method for this transformation is the reaction of 2-halopyridines with an azide reagent, such as sodium azide or trimethylsilyl (B98337) azide. chemicalbook.comorganic-chemistry.org For this compound, the reaction with sodium azide in a suitable solvent like dimethylformamide (DMF) would lead to the formation of an intermediate 2-azidonicotinonitrile. This azido (B1232118) intermediate exists in equilibrium with the fused tetrazolo[1,5-a]pyridine structure. beilstein-archives.org This intramolecular cyclization is a well-established example of valence bond tautomerism, providing a direct route to the tetrazolo[1,5-a]pyridine core fused to the 4-(2-chlorophenyl)pyridine ring. beilstein-archives.org

| Target Scaffold | Key Reagents | Reaction Type | Plausible Intermediate |

| Pyrido[1,2-a]pyrimidine | 2-Aminopyridine | Nucleophilic Aromatic Substitution, Cyclization | 2-(2-Aminopyridin-1-yl)-4-(2-chlorophenyl)nicotinonitrile |

| Tetrazolo[1,5-a]pyridine | Sodium Azide (NaN₃) | Nucleophilic Aromatic Substitution, Cyclization | 2-Azido-4-(2-chlorophenyl)nicotinonitrile |

Thienopyridines and Naphthyridines

The modification of the this compound core can also lead to the formation of other important fused heterocyclic systems, including thienopyridines and naphthyridines.

Thienopyridines , which consist of a thiophene (B33073) ring fused to a pyridine ring, are often synthesized via the Gewald reaction. organic-chemistry.orgarkat-usa.org This multicomponent reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgresearchgate.netchemrxiv.org A common strategy for synthesizing thieno[2,3-b]pyridines starts from a pre-formed pyridine derivative. For instance, a 2-thioxo-1,2-dihydropyridine-3-carbonitrile can be reacted with an α-halo-ketone or α-halo-amide in a Thorpe-Ziegler type condensation to construct the fused thiophene ring. nih.govnih.gov Following this logic, this compound could first be converted to the corresponding 2-thioxo derivative, which would then serve as the precursor for the Gewald-type cyclization to afford a thieno[2,3-b]pyridine (B153569) derivative. lookchem.com

Naphthyridines , or pyridopyridines, are bicyclic heteroaromatic compounds containing two nitrogen atoms. nih.gov There are six possible isomers, with 1,8-naphthyridine (B1210474) and 1,5-naphthyridine (B1222797) being common synthetic targets. nih.govrsc.org The Friedländer annulation is a classical and effective method for synthesizing substituted naphthyridines, typically involving the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group. rsc.org To utilize this compound as a starting material for a naphthyridine synthesis, a series of functional group interconversions would be necessary. For example, the cyano group could be reduced to an aminomethyl group and the chloro group converted to a carbonyl, or vice-versa, to generate a suitable precursor for an intramolecular cyclization to form the second pyridine ring.

| Target Scaffold | General Synthetic Strategy | Key Intermediate Type |

| Thieno[2,3-b]pyridine | Gewald Reaction / Thorpe-Ziegler Condensation | 4-(2-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile |

| 1,8-Naphthyridine | Friedländer Annulation | Functionalized 2-aminopyridine-3-carbaldehyde or ketone |

Bis-Nicotinonitrile Architectures

The synthesis of dimeric or "bis" structures, where two nicotinonitrile units are linked together, represents an important avenue for creating larger, often symmetrical, molecular architectures. The reactive 2-chloro position on the this compound ring is highly susceptible to nucleophilic substitution, making it an ideal handle for coupling reactions.

A straightforward approach to synthesizing bis-nicotinonitrile compounds involves the reaction of two equivalents of the 2-chloronicotinonitrile derivative with a bifunctional nucleophile. nih.gov Diamines are particularly effective linkers in this context. For example, reacting this compound with a primary diamine such as ethylenediamine (B42938) or 1,4-diaminobenzene in the presence of a base would lead to a double nucleophilic substitution, displacing the chloride on both nicotinonitrile units to form a symmetrical bis-nicotinonitrile linked by the diamine bridge. nih.gov

Similarly, secondary amines can also be used as linking agents. Research has shown that reacting 2-chloronicotinonitrile derivatives with a mono-primary amine, such as n-octylamine, can result in the substitution of two nicotinonitrile units onto the single amine nitrogen, yielding a secondary amine-linked bis-nicotinonitrile. nih.gov These coupling reactions demonstrate a versatile method for constructing complex molecules with defined geometries and spacing between the heterocyclic units. nih.govnih.gov

| Linker Type | Example Linker | Resulting Architecture | Reference Finding |

| Primary Diamine | Ethylenediamine | Symmetrical Bis-Nicotinonitrile | Reaction with two moles of 2-chloropyridine consumes the diamine. nih.gov |

| Primary Diamine | 1,4-Diaminobenzene | Symmetrical Bis-Nicotinonitrile | Produces bis-nicotinonitrile derivatives. nih.gov |

| Primary Monoamine | n-Octylamine | Asymmetrical Bis-Nicotinonitrile | Two moles of 2-chloropyridine react to afford a dialkylated amine. nih.gov |

Hybrid Conjugates with Other Heterocycles

Hybrid molecules, where the this compound core is covalently linked to another distinct heterocyclic system, are of significant interest for creating compounds with combined or novel properties. The 2-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a reliable method for conjugation.

Nitrogen nucleophiles are commonly employed to create these hybrid structures. The reaction of this compound with various nitrogen-containing heterocycles or nucleophiles like hydrazine hydrate can lead to a diverse range of derivatives. nih.gov For instance, treatment with hydrazine hydrate readily substitutes the chloro group to yield the corresponding 2-hydrazinyl-nicotinonitrile. This hydrazinyl derivative is itself a versatile intermediate that can be further reacted to form fused systems like pyrazolo[3,4-b]pyridines or triazolopyridines. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, offer powerful tools for forming carbon-carbon or carbon-nitrogen bonds between the nicotinonitrile scaffold and other heterocyclic fragments. wikipedia.orgyoutube.comresearchgate.net For example, a Suzuki coupling could be employed to link the C-2 position of the pyridine ring (after conversion of the chloro group to a boronic acid or ester) to a halogenated heterocycle, or conversely, couple the 2-chloro-nicotinonitrile directly with a heterocyclic boronic acid. This allows for the rational design and synthesis of a vast array of hybrid molecules incorporating heterocycles such as pyrazoles, thiazoles, or other pyridines.

| Conjugation Strategy | Reagent/Catalyst | Linkage Type | Example Product Class |

| Nucleophilic Substitution | Hydrazine Hydrate | C-N | 2-Hydrazinyl-nicotinonitrile derivatives |

| Nucleophilic Substitution | Aminothiazoles | C-N | Thiazole-substituted nicotinonitriles |

| Suzuki Coupling | Pd Catalyst, Boronic Acid | C-C | Bi-heterocyclic systems |

| Buchwald-Hartwig Amination | Pd Catalyst, Amine | C-N | N-Heterocyclyl-aminonicotinonitriles |

Computational Chemistry Approaches in 2 Chloro 4 2 Chlorophenyl Nicotinonitrile Research

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Chloro-4-(2-chlorophenyl)nicotinonitrile, DFT calculations are employed to determine its optimized molecular geometry and to understand the distribution of electrons within the molecule. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and greater polarizability. researchgate.net These calculations help predict the most likely sites for electrophilic and nucleophilic attack. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps, which visualize the electrostatic potential on the electron density surface. researchgate.net These maps reveal regions that are electron-rich (negative potential) and electron-poor (positive potential), offering a guide to the molecule's intermolecular interaction patterns and reactive sites. researchgate.netresearchgate.net Studies on similar chlorinated nitroaromatic compounds have successfully used DFT with basis sets like B3LYP/6-311++G** to determine these electronic properties. researchgate.net

Table 1: Example DFT-Calculated Electronic Properties for Nicotinonitrile Derivatives

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

Mechanistic Pathway Calculations and Reaction Energetics

Computational chemistry provides a framework for investigating the mechanisms of chemical reactions at a molecular level. For the synthesis of this compound, this involves calculating the energetics of various potential reaction pathways. For instance, the synthesis of related compounds like 2-chloro-4-methyl nicotinonitrile involves steps such as condensation and chlorination using reagents like phosphorus oxychloride. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nicotinonitrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nicotinonitrile derivatives, QSAR studies are instrumental in drug discovery, such as in the design of kinase inhibitors or vasorelaxant agents. nih.govnih.govrsc.org

The process involves generating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of nicotinonitrile analogues with known biological activities. Statistical methods, such as partial least squares regression, are then used to build a model that correlates these descriptors with activity. nih.gov A robust QSAR model, validated by high correlation coefficients (R²) and predictive ability (Q²), can forecast the activity of new, unsynthesized compounds. researchgate.net This allows researchers to prioritize the synthesis of derivatives predicted to have the highest potency, thereby streamlining the drug development process. nih.govresearchgate.net 3D-QSAR and pharmacophore modeling can further define the essential three-dimensional arrangement of chemical features required for optimal biological interaction. rsc.orgresearchgate.net

Table 2: Key Statistical Parameters in a Typical QSAR Model

| Parameter | Typical Value | Description |

|---|---|---|

| R² (Coefficient of Determination) | > 0.9 | Indicates the goodness of fit for the training set of molecules. researchgate.net |

| Q² (Cross-validated R²) | > 0.5 | Measures the predictive power of the model for a test set of molecules. researchgate.net |

| F-value | High | Indicates the statistical significance of the regression model. researchgate.net |

| RMSE (Root Mean Square Error) | Low | Represents the deviation between predicted and actual values. nih.gov |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. This technique is fundamental in structure-based drug design. The process involves placing the ligand into the binding site of a receptor whose three-dimensional structure is known, often from X-ray crystallography. mdpi.com

Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose to estimate the binding affinity. manipal.edu The results reveal plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.govresearchgate.net For nicotinonitrile derivatives, docking studies have been used to explore their potential as inhibitors of enzymes like tyrosine kinases, identifying critical interactions that contribute to their inhibitory activity. nih.gov

Table 3: Illustrative Molecular Docking Results

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase | -8.5 | Lys790, Met793 | Hydrogen Bond |

| Tyrosine Kinase | -8.5 | Leu718, Val726 | Hydrophobic Interaction |

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can predict its vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). researchgate.netresearchgate.net

The comparison between theoretical and experimental spectra serves as a powerful tool for structural elucidation. researchgate.net For example, calculated vibrational frequencies are often scaled by a factor to account for systematic errors in the computational method, leading to excellent agreement with experimental FT-IR spectra. In mass spectrometry, the presence of two chlorine atoms in the molecule would lead to a characteristic isotopic pattern for the molecular ion peak (M+, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1). pg.edu.pl This predictable pattern in the experimental spectrum provides definitive evidence for the compound's elemental composition, which can be corroborated by computational predictions.

Table 4: Comparison of Experimental and Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Feature | Experimental Value | Predicted Value (DFT) |

|---|---|---|

| C≡N Stretch (FT-IR) | 2230 cm⁻¹ | 2235 cm⁻¹ (scaled) |

| Aromatic C-H Stretch (FT-IR) | 3100-3000 cm⁻¹ | 3085 cm⁻¹ (scaled) |

| ¹³C Chemical Shift (Nitrile Carbon) | 117 ppm | 116.5 ppm |

Biological and Pharmacological Research Endeavors Involving Nicotinonitrile Derivatives

Exploration of Nicotinonitrile Derivatives as Bioactive Scaffolds

The nicotinonitrile (3-cyanopyridine) nucleus is a significant scaffold in medicinal chemistry, drawing considerable attention for its versatile pharmacological activities. ekb.egresearchgate.net This core structure is present in numerous natural compounds, such as nicotinic acid and nicotinamide, which are vital for metabolic processes. ekb.egresearchgate.net Researchers have extensively explored synthetic pathways to create nicotinonitrile analogs, leading to a wealth of knowledge about their therapeutic potential. researchgate.netekb.eg

The nicotinonitrile framework is recognized as a crucial structural unit in the design of new therapeutic agents. researchgate.netekb.eg Its derivatives have demonstrated a wide array of important biological activities, including anticancer, anti-inflammatory, and antioxidant effects. ekb.eg The adaptability of the 3-cyanopyridine (B1664610) ring allows for its fusion with various functional groups, which can enhance its biological actions and lead to the discovery of novel activities. ekb.eg This has made the nicotinonitrile scaffold a focal point for researchers aiming to develop improved lead compounds for treating a range of diseases. ekb.egekb.eg The successful development of several marketed drugs containing the nicotinonitrile moiety, such as bosutinib (B1684425), neratinib, and milrinone (B1677136), underscores the importance of this chemical class in drug discovery. researchgate.netekb.egaun.edu.eg

Nicotinonitrile derivatives exert their pharmacological effects by interacting with and modulating various biological targets. A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. ekb.egresearchgate.net For instance, certain nicotinonitrile hybrids have been identified as inhibitors of Aurora kinases and PIM-1 kinase, enzymes that play a significant role in cell division and cancer cell survival. ekb.egresearchgate.net Some derivatives function by inducing apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, which involves the activation of caspases 9 and 3. nih.gov

Other mechanisms include the inhibition of tyrosine kinases (TK), which are often overactive in cancer, leading to uncontrolled cell growth. nih.gov By blocking these enzymes, nicotinonitrile compounds can arrest the cell cycle and prevent proliferation. nih.gov Additionally, some derivatives have been found to suppress the expression of survivin, a protein that inhibits apoptosis and is overexpressed in many cancers. ekb.eg The interaction with DNA is another mechanism of action; certain derivatives can bind to DNA through intercalation or groove binding, disrupting its function and leading to cell death. rsc.org

In Vitro and In Silico Bioactivity Assessments

The biological potential of nicotinonitrile derivatives, including those with 2-chloro-4-aryl substitutions, is extensively evaluated through a combination of laboratory (in vitro) experiments and computational (in silico) modeling. These assessments provide crucial data on their efficacy against various diseases.

Nicotinonitrile derivatives are widely investigated for their potential as anticancer agents, demonstrating activity through multiple mechanisms. ekb.egresearchgate.net Studies have shown that these compounds can possess significant antiproliferative effects against a variety of human cancer cell lines. nih.govnih.gov For example, novel nicotinonitrile derivatives have been shown to induce apoptosis and inhibit tyrosine kinase, with some compounds exhibiting potent activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. nih.gov

The synthesis of 2-chloronicotinonitrile derivatives has been a key area of research. For instance, 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile was synthesized and served as a scaffold for creating a series of new compounds. nih.gov These subsequent derivatives showed antiproliferative activity against various cancer cell lines. nih.gov Similarly, hybrid molecules combining the nicotinonitrile structure with other pharmacophores, like thiazolidinone, have been developed. The presence of a 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent at the 5-position of the thiazolidinone ring was found to be crucial for anticancer effects. nih.gov

Research into quinazoline (B50416) derivatives has also highlighted the anticancer potential of related chloro-substituted compounds. A quinazoline-chalcone derivative, for instance, showed high antiproliferative activity against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org

| Compound/Derivative Type | Cell Line(s) | Activity/Finding | Source |

|---|---|---|---|

| Nicotinonitrile derivatives (5g, 7i, 8, 9) | MCF-7 (Breast), HCT-116 (Colon) | IC50 values of ~1-3 µM. nih.gov | nih.gov |

| Nicotinonitrile derivatives (7b, 7d, 7f) | MCF-7 (Breast), HCT-116 (Colon) | IC50 values similar to 5-fluorouracil (B62378) (~5 µM). nih.gov | nih.gov |

| Compound 5g | Tyrosine Kinase (TK) | 89% TK inhibition with an IC50 of 352 nM. nih.gov | nih.gov |

| Compound 8 | Tyrosine Kinase (TK) | 86% TK inhibition with an IC50 of 311 nM. nih.gov | nih.gov |

| Quinazoline-chalcone 14g | K-562 & RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast) | GI50 values between 0.622–1.81 μM. rsc.org | rsc.org |

| Pyrimidodiazepine 16c | Various (10 cell lines) | Showed cytotoxic activity 10-fold higher than doxorubicin. rsc.org | rsc.org |

The nicotinonitrile scaffold is a known pharmacophore for antimicrobial agents. ekb.eg Derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi, often showing promising results. chem-soc.sinih.gov For example, newly synthesized nicotinonitrile derivatives have demonstrated potent activity against various microbial strains. chem-soc.si The introduction of a chloro substituent, as seen in many active compounds, is a common strategy in the design of antimicrobial agents. chem-soc.sinih.gov

Studies on glycosylated nicotinonitrile derivatives, such as 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, have revealed antibacterial activity against organisms like Bacillus subtilis and Escherichia coli. nih.gov Other research has focused on related chloro-acetamides. 2-chloro-N-phenylacetamide was found to have fungicidal and antibiofilm activity against fluconazole-resistant Candida species. scielo.br This compound inhibited all tested strains of C. albicans and C. parapsilosis and was effective at disrupting biofilm formation. scielo.br Further studies suggested its mechanism of action involves the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov

A synthesized organic compound, (2-chloro-4-cyano-5-ethoxy-3,5-dioxopentan-2-yl) phosphonic acid, also showed significant antimicrobial effects against both gram-negative and gram-positive bacteria, as well as Candida species. researchgate.net

| Compound/Derivative Type | Organism(s) | Activity/Finding | Source |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | C. albicans, C. parapsilosis | MIC ranging from 128 to 256 µg/mL; MFC from 512 to 1,024 µg/mL. scielo.br | scielo.br |

| 2-chloro-N-phenylacetamide | C. tropicalis, C. parapsilosis | MIC values ranging from 16 to 256 µg/mL. nih.gov | nih.gov |

| (2-chloro-4-cyano-5-ethoxy-3,5-dioxopentan-2-yl) phosphonic acid | Gram-negative bacteria (e.g., E. coli, P. aeruginosa) | Inhibition zones of 24.0-36.3 mm; MIC of 62.5 µg/mL for most sensitive strains. researchgate.net | researchgate.net |

| (2-chloro-4-cyano-5-ethoxy-3,5-dioxopentan-2-yl) phosphonic acid | Gram-positive bacteria (e.g., S. aureus) | Inhibition zones of 28.3-34.5 mm. researchgate.net | researchgate.net |

| (2-chloro-4-cyano-5-ethoxy-3,5-dioxopentan-2-yl) phosphonic acid | Candida species | Inhibition zones of 18.2-20.3 mm. researchgate.net | researchgate.net |

Nicotinonitrile derivatives have been identified as possessing significant antioxidant properties. ekb.egekb.eg Oxidative stress from reactive oxygen species (ROS) is implicated in numerous diseases, making the development of effective antioxidants a key research goal. researchgate.net The incorporation of the 3-cyanopyridine moiety into various chemical structures has been shown to yield compounds with notable radical scavenging capabilities. ekb.eg

For instance, the combination of a substituted 3-cyanopyridine with phenothiazine (B1677639) derivatives resulted in compounds with good ABTS radical scavenging activity. ekb.eg In silico and in vitro studies on other heterocyclic compounds, like benzoxazinic nitrones, have provided insights into the mechanisms of antioxidant action, suggesting that the position of certain substituents significantly affects antioxidant capacity. mdpi.com The primary mechanism for radical quenching by these types of compounds is often proposed to be hydrogen atom transfer (HAT). mdpi.com While specific studies on the antioxidant profile of 2-Chloro-4-(2-chlorophenyl)nicotinonitrile are not detailed in the provided results, the general antioxidant potential of the broader nicotinonitrile class is well-established. ekb.egekb.eg

| Compound/Derivative Type | Assay/Model | Activity/Finding | Source |

|---|---|---|---|

| Nicotinonitrile-phenothiazine conjugates (9, 10) | ABTS radical scavenging | Demonstrated good scavenging activity. ekb.eg | ekb.eg |

| Benzoxazinic nitrones | DPPH radical quenching; AAPH-induced hemolysis | Substituent position affects antioxidant activity; para-substituted derivative showed the greatest protective ability. mdpi.com | mdpi.com |

Anti-inflammatory and Analgesic Properties

The nicotinonitrile nucleus is a key structural component in the development of new anti-inflammatory agents. ekb.eg Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of inflammatory prostaglandins. ekb.eg Researchers have successfully synthesized numerous nicotinonitrile conjugates that exhibit potent anti-inflammatory activity. ekb.eg

For instance, certain 3-cyano-2-pyridone derivatives have demonstrated significant anti-inflammatory efficacy. One such derivative, compound 13 , showed a 46.90% inhibition of paw edema in preclinical models, an activity level comparable to the established anti-inflammatory drug nimesulide (B1678887) (47.31% inhibition). ekb.eg Further studies have highlighted that the strategic placement of substituents on the pyridine (B92270) ring is crucial for activity. Compounds featuring a 4-methanesulfonylaminophenyl group at the C-6 position and either a 4-chlorophenyl or a thienyl group at the C-4 position exhibited superior anti-inflammatory activity compared to celecoxib, achieving an edema inhibition of 60% after 3 hours. ekb.eg

Similarly, S-alkyl and N-alkyl derivatives of 3-cyano-2-substituted pyridines (11a and 11b ) were found to be more effective than indomethacin (B1671933) in reducing edema at 1, 2, and 3-hour intervals, with their efficacy approaching that of celecoxib. ekb.eg While many compounds with anti-inflammatory effects also exhibit analgesic properties by targeting common enzymatic pathways, specific analgesic studies on this compound are not extensively documented in the reviewed literature. frontiersin.orgnih.gov

| Compound | Activity/Target | Key Finding | Reference |

|---|---|---|---|

| 3-Cyano-2-pyridone derivative (13) | Anti-inflammatory (in vivo) | 46.90% inhibition of paw edema, comparable to Nimesulide. | ekb.eg |

| Pyridine derivative (15) (4-chlorophenyl at C-4) | Anti-inflammatory (in vivo) | Greater than 60% edema inhibition after 3 hours, exceeding Celecoxib. | ekb.eg |

| S-alkyl derivative (11a) | Anti-inflammatory (in vivo) | More effective than Indomethacin in edema inhibition. | ekb.eg |

| N-alkyl derivative (11b) | Anti-inflammatory (in vivo) | Activity close to Celecoxib in edema inhibition. | ekb.eg |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, PIM-1 Kinase, VEGFR-2)

The versatility of the nicotinonitrile scaffold extends to the inhibition of various enzymes implicated in disease, particularly in oncology.

PIM-1 Kinase Inhibition

PIM kinases are proto-oncogenes that play a role in cell cycle progression and are considered a target for cancer therapy. researchgate.net A novel series of nicotinonitrile derivatives was designed and evaluated for cytotoxic and PIM kinase inhibitory activities. nih.gov Several of these derivatives displayed potent, single-digit micromolar to sub-micromolar inhibitory concentrations (IC₅₀) against the three PIM kinase isoforms. Notably, compound 8e emerged as the most potent inhibitor, with IC₅₀ values of ≤ 0.28 μM against PIM-1, PIM-2, and PIM-3, comparable to the pan-kinase inhibitor Staurosporine. nih.gov Molecular dynamics simulations suggest that the dimethyl amino group in these new compounds forms a stable complex with PIM-1 kinase. nih.gov

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. researchgate.net Nicotinonitrile hybrids have been identified as potential VEGFR-2 tyrosine kinase inhibitors. researchgate.net In one study, a series of nicotinonitrile derivatives bearing a urea (B33335) moiety showed significant anticancer activity, with compound 26 exhibiting a VEGFR-2 inhibition IC₅₀ of 3.6 μM, which is more potent than the established drug sorafenib (B1663141) (IC₅₀ = 4.8 μM). researchgate.net Further research has focused on creating dual VEGFR-2/PIM-1 kinase inhibitors to overcome resistance to antiangiogenic therapies. nih.gov Compounds such as 3a , 9e , 10b , and 10c from a series of pyridine and thieno[2,3-b]pyridine (B153569) derivatives demonstrated promising dual inhibitory activity. nih.gov

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system. While there is research on pyridinium (B92312) compounds as AChE inhibitors, specific studies detailing the inhibitory activity of this compound or closely related nicotinonitrile derivatives against acetylcholinesterase are not prominent in the reviewed scientific literature. nih.gov

| Compound Series | Target Enzyme | Most Potent Compound | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Nicotinonitrile Derivatives | PIM-1 Kinase | 8e | ≤ 0.28 µM | nih.gov |

| Nicotinonitrile Derivatives | PIM-2 Kinase | 8e | ≤ 0.28 µM | nih.gov |

| Nicotinonitrile Derivatives | PIM-3 Kinase | 8e | ≤ 0.28 µM | nih.gov |

| Nicotinonitrile-Urea Hybrids | VEGFR-2 | 26 | 3.6 µM | researchgate.net |

| Pyridine/Thienopyridine Derivatives | VEGFR-2 / PIM-1 (Dual) | 3a, 9e, 10b, 10c | Nanomolar range (cytotoxicity) | nih.gov |

Antidiabetic Activity

Research into novel treatments for diabetes mellitus has explored various molecular targets, and compounds containing the pyridine nucleus have shown potential. uok.ac.in The mechanisms of action for potential antidiabetic drugs include the inhibition of enzymes like α-amylase and dipeptidyl peptidase IV (DPP-4), or agonism of receptors like GPR119. uok.ac.inresearchgate.netnih.gov

Quantitative structure-activity relationship (QSAR) studies have been conducted on various heterocyclic compounds, including derivatives of triazolopiperazines and triazolopyridines, as DPP-4 inhibitors and GPR119 agonists, respectively. uok.ac.in These studies provide a framework for designing new pyridine-based molecules with enhanced antidiabetic properties. Although the broader class of pyridine derivatives is under investigation, specific antidiabetic activity data for this compound is not detailed in the available literature.

Structure-Activity Relationship (SAR) Studies in Nicotinonitrile Series

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For nicotinonitrile and related pyridine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential, particularly for antidiabetic agents. uok.ac.in

In the development of DPP-4 inhibitors, detailed SAR studies on scaffolds like sitagliptin, which features a triazolopiperazine component, have been reported. uok.ac.in These studies revealed that modifications at various positions significantly impact potency. For example, alkyl substitutions around the β-aminoamide backbone were generally found to be detrimental to the compound's inhibitory activity. uok.ac.in Conversely, the nature and placement of substituents on the phenyl and triazolopiperazine rings were key to modulating efficacy. uok.ac.in

For GPR119 agonists, QSAR models have been developed for indole-based derivatives and triazolopyridines, providing a rational basis for designing more potent agonists. uok.ac.in Three-dimensional QSAR (3D-QSAR) methods, such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are powerful computational tools used to identify the key structural features required for biological activity. mdpi.com Such analyses on related heterocyclic systems, like thieno-pyrimidine derivatives, have successfully created robust models that can predict the activity of new compounds, guiding further synthesis and development. mdpi.com These studies collectively underscore the importance of specific structural motifs and substituent patterns in dictating the biological actions of the nicotinonitrile series.

Conclusion and Future Research Perspectives

Summary of Key Research Advancements on 2-Chloro-4-(2-chlorophenyl)nicotinonitrile and Related Systems

Direct and extensive research focused solely on This compound is not widely available in the public domain. However, significant progress has been made in the synthesis and characterization of structurally related 2-chloro-4-aryl-nicotinonitrile systems. These advancements provide a foundational understanding that can be extrapolated to the title compound.

Key research in analogous systems has primarily centered on their synthesis and potential as building blocks for more complex heterocyclic structures with diverse biological activities. For instance, studies on compounds like 2-chloro-4-(4-chloro-phenyl)-6-(naphthalen-1-yl)nicotinonitrile have demonstrated the reactivity of the 2-chloro substituent towards nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov This highlights the potential of this compound to serve as a versatile intermediate in the synthesis of novel compounds.

The general synthetic strategies for related nicotinonitriles often involve multi-component reactions, which offer an efficient means to construct the substituted pyridine (B92270) ring system. nih.gov These methods provide a basis for the plausible synthesis of this compound, likely from precursors such as 2-chlorobenzaldehyde, a suitable active methylene (B1212753) compound, and an ammonia (B1221849) source.

While specific biological data for this compound is scarce, the broader class of nicotinonitrile derivatives has shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govekb.egresearchgate.net This suggests that the title compound could also exhibit interesting biological effects, warranting further investigation.

Emerging Trends in Nicotinonitrile Chemistry

The field of nicotinonitrile chemistry is currently witnessing several exciting trends that are shaping the direction of future research. These trends are largely driven by the demand for novel therapeutic agents and more sustainable chemical processes.

A significant trend is the focus on the development of targeted therapies . Researchers are increasingly designing and synthesizing nicotinonitrile derivatives that can act as inhibitors of specific enzymes or receptors involved in disease pathways, such as kinases. nih.gov This approach moves away from broad-spectrum activity towards more precise and potent therapeutic intervention.

Another key trend is the exploration of sustainable and green chemistry approaches for the synthesis of nicotinonitriles. This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The development of one-pot, multi-component reactions is a testament to this trend, offering high atom economy and procedural simplicity. researchgate.net

Furthermore, there is a growing interest in the photophysical properties of nicotinonitrile derivatives. Some of these compounds have shown promise as fluorescent probes and materials for optoelectronic applications, opening up new avenues of research beyond their traditional use in medicinal chemistry.

The following interactive table summarizes some of the emerging applications of nicotinonitrile derivatives:

| Trend/Application Area | Description | Key Research Focus |

| Targeted Cancer Therapy | Development of nicotinonitrile-based inhibitors for specific cancer-related targets like kinases (e.g., PIM-1, Aurora kinases). nih.govekb.eg | Design of highly selective inhibitors to minimize off-target effects and drug resistance. |

| Antimicrobial Agents | Synthesis of novel nicotinonitrile derivatives with potent activity against a range of bacterial and fungal pathogens. | Overcoming antimicrobial resistance by exploring new mechanisms of action. |

| Anti-inflammatory Drugs | Investigation of nicotinonitriles as inhibitors of inflammatory mediators. | Development of non-steroidal anti-inflammatory drugs with improved safety profiles. |

| Sustainable Synthesis | Utilization of green chemistry principles in the production of nicotinonitriles. | One-pot reactions, use of renewable feedstocks, and reduction of hazardous waste. researchgate.net |

| Materials Science | Exploration of the unique photophysical properties of nicotinonitriles for applications in electronics and imaging. | Development of fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.net |

Untapped Research Avenues and Challenges

Despite the progress in nicotinonitrile chemistry, several research avenues concerning This compound remain largely unexplored. These represent significant opportunities for future investigation.

A primary untapped area is the comprehensive biological evaluation of this compound and its derivatives. Given the established bioactivity of the nicotinonitrile scaffold, a systematic screening of this specific compound against a panel of biological targets, such as kinases, proteases, and GPCRs, could unveil novel therapeutic potential. The presence of the ortho-chlorophenyl group may induce specific conformational preferences that could lead to unique biological activities compared to its para-substituted counterparts.

The development of optimized and scalable synthetic routes to this compound is another crucial research direction. While general methods for nicotinonitrile synthesis exist, their application and optimization for this specific polysubstituted pattern need to be systematically investigated. Challenges in controlling regioselectivity and achieving high yields in multi-component reactions involving unsymmetrical precursors will need to be addressed. researchgate.net

Furthermore, the exploration of the reactivity of the 2-chloro group in this compound towards a wider range of nucleophiles could lead to the creation of diverse chemical libraries. The steric hindrance imposed by the adjacent ortho-chlorophenyl group might influence the reactivity at the C2 position, presenting both a challenge and an opportunity for selective transformations.

Finally, the investigation of its potential in materials science is a completely open field. The specific substitution pattern of this compound could give rise to interesting photophysical or electronic properties that have yet to be explored.

The table below outlines some of the key challenges and future research directions:

| Research Area | Key Challenge | Potential Future Direction |

| Biological Screening | Lack of specific bioactivity data. | Systematic in-vitro and in-vivo screening for anticancer, anti-inflammatory, and antimicrobial activities. |

| Synthetic Chemistry | Control of regioselectivity and scalability of synthesis. | Development of robust, high-yielding synthetic protocols and exploration of novel catalytic systems. |

| Chemical Derivatization | Steric hindrance from the ortho-chlorophenyl group affecting reactivity. | Study of the kinetics and thermodynamics of nucleophilic substitution reactions to create diverse derivatives. |

| Materials Science | Unknown photophysical and electronic properties. | Investigation of its fluorescence, charge transport, and liquid crystalline properties for potential applications. |

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(2-chlorophenyl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A four-component reaction involving substituted acetylenes, aldehydes, cyanoacetate, and ammonium acetate in ethanol is a common approach for nicotinonitrile derivatives. For example, phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) can be used to chlorinate intermediates, as demonstrated in the synthesis of structurally similar compounds like 2-chloro-4-(furan-2-yl)-6-(naphthalen-1-yl)nicotinonitrile . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of POCl₃ to substrate) and reaction time (typically 8–12 hours under reflux). Purity can be improved via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic proton signals in the δ 7.2–8.5 ppm range, with splitting patterns reflecting substituent positions. For example, in analogous compounds, the nitrile group (-CN) does not produce a proton signal but deshields adjacent protons .

- ¹³C NMR : A nitrile carbon typically appears at δ 115–120 ppm. Chlorine substituents cause upfield shifts in adjacent carbons (e.g., δ 120–130 ppm for C-Cl) .

- IR : Strong absorption bands near 2220 cm⁻¹ confirm the nitrile group, while C-Cl stretches appear at 550–750 cm⁻¹ .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Perform reactions in a fume hood due to potential HCl gas release during synthesis .

- Waste Management: Segregate halogenated waste and neutralize acidic byproducts (e.g., with sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the structural assignment of this compound?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation of a dichloromethane/hexane mixture.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. A suitable crystal size is 0.2 × 0.2 × 0.1 mm³ .

- Refinement : Employ SHELXL for structure solution. Key parameters include R-factor (<0.05) and mean C-C bond length error (±0.004 Å). Disordered chlorine atoms may require constraints (e.g., DFIX for bond distances) .

- Validation : Check for Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-Cl⋯π contacts) .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Substituent Effects : The electron-withdrawing Cl and nitrile groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2-position.

- Catalytic Systems : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF at 100°C for Suzuki-Miyaura coupling. Monitor progress via TLC (RF = 0.3 in 7:3 hexane/ethyl acetate) .

- Contradictions : Steric hindrance from the 2-chlorophenyl group may reduce coupling efficiency. Mitigate by using bulkier ligands (e.g., XPhos) .

Q. What strategies address contradictory spectroscopic and crystallographic data for halogenated nicotinonitriles?

- Methodological Answer :

- Case Study : If NMR suggests a planar structure but X-ray shows a twisted conformation, assess torsional angles (e.g., C6-C1-C2-C3 = 0.3° vs. 177.4° in similar compounds) .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational flexibility. For example, coalescence temperatures above 298 K indicate restricted rotation .

- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to reconcile discrepancies .

Notes

- Software Tools : SHELX and ORTEP-3 are recommended for crystallographic refinement and visualization.

- Contradictions : Chlorine’s electronegativity may cause unexpected deshielding in NMR or steric clashes in crystallography; iterative refinement is critical .

- Safety Protocols : Always adhere to institutional guidelines for halogenated compound handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.